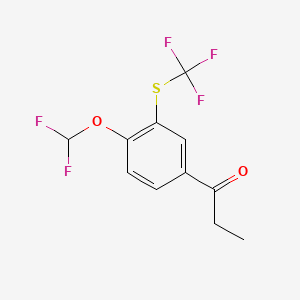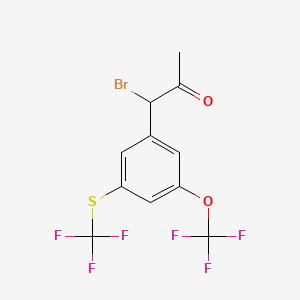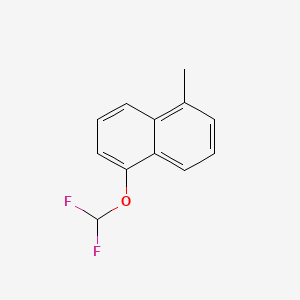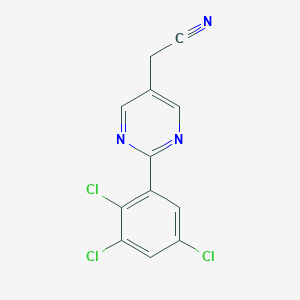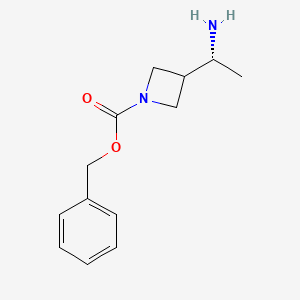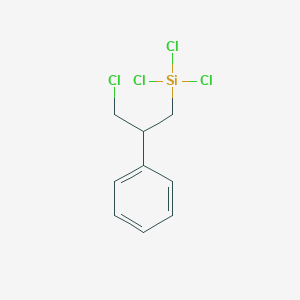
((Chloromethyl)phenylethyl)trichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Chloromethyl)phenylethyl)trichlorosilane: is an organosilicon compound with the molecular formula C9H10Cl4Si and a molecular weight of 288.08 g/mol . This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One method involves the direct chlorination of methyl trichlorosilane using a mixture of benzoyl peroxide and ferric chloride as catalysts.
Hydrochlorination: Another method involves treating powdered metallurgical grade silicon with hydrogen chloride at 300°C.
Industrial Production Methods: The industrial production of ((Chloromethyl)phenylethyl)trichlorosilane typically involves large-scale chlorination processes, where the reaction conditions are optimized to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water or protic solvents.
Substitution: Nucleophiles such as alcohols, amines, and thiols.
Major Products:
Hydrolysis: Siloxane polymers and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((Chloromethyl)phenylethyl)trichlorosilane is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in creating complex silicon-based materials .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s reactivity and ability to form stable bonds with organic molecules make it a potential candidate for developing new biomaterials and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. Its ability to form strong bonds with various substrates makes it useful in coatings, adhesives, and sealants .
Wirkmechanismus
The primary mechanism of action for ((Chloromethyl)phenylethyl)trichlorosilane involves its reactivity with water and other nucleophiles. The compound undergoes hydrolysis to form siloxane polymers and hydrochloric acid. This reaction is facilitated by the presence of moisture and protic solvents . The molecular targets and pathways involved include the silicon-oxygen bond formation and the release of hydrochloric acid.
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials and as a reducing agent.
Chlorodimethylsilane (HSiCl2(CH3)2): Used in the synthesis of organosilicon compounds.
Uniqueness: ((Chloromethyl)phenylethyl)trichlorosilane is unique due to its specific structure, which includes a chloromethyl group attached to a phenylethyl group. This structure imparts distinct reactivity and properties compared to other chlorosilanes. Its ability to form strong bonds with organic and inorganic substrates makes it valuable in various applications .
Eigenschaften
Molekularformel |
C9H10Cl4Si |
|---|---|
Molekulargewicht |
288.1 g/mol |
IUPAC-Name |
trichloro-(3-chloro-2-phenylpropyl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
CPYKRKMVWIPNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


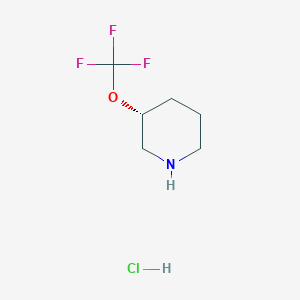

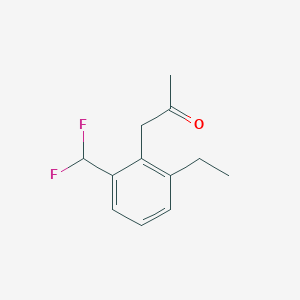
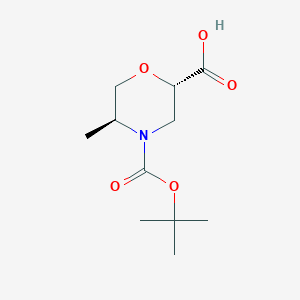

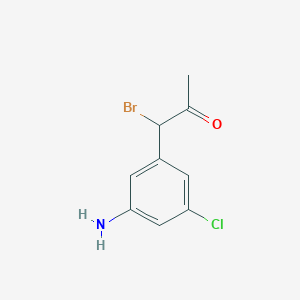
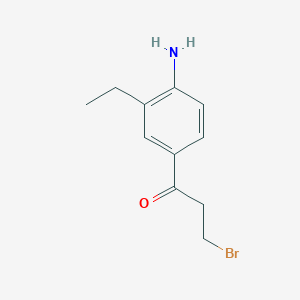
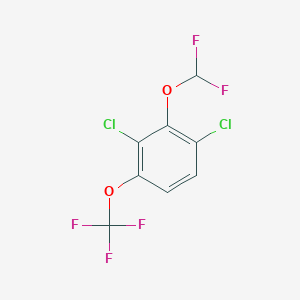
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
